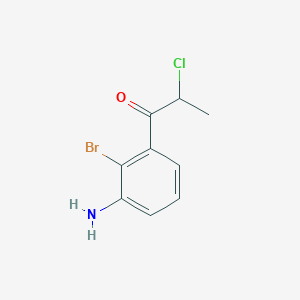

1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18834547

Molecular Formula: C9H9BrClNO

Molecular Weight: 262.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrClNO |

|---|---|

| Molecular Weight | 262.53 g/mol |

| IUPAC Name | 1-(3-amino-2-bromophenyl)-2-chloropropan-1-one |

| Standard InChI | InChI=1S/C9H9BrClNO/c1-5(11)9(13)6-3-2-4-7(12)8(6)10/h2-5H,12H2,1H3 |

| Standard InChI Key | XZTBVCPMGXOXGN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)C1=C(C(=CC=C1)N)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one features a propanone core (C=O group) bonded to a substituted phenyl ring. The phenyl group is functionalized at the 2-position with bromine (Br), the 3-position with an amino group (-NH₂), and the propanone chain includes a chlorine atom at the β-carbon. This arrangement creates a sterically hindered environment that influences its reactivity and interaction with biological targets.

The IUPAC name 1-(3-amino-2-bromophenyl)-2-chloropropan-1-one reflects the substituent positions, with the carbonyl group at position 1 of the propanone chain. X-ray crystallography of related compounds, such as 1-(2-bromophenyl)-3-chloropropan-1-one, reveals planar phenyl rings and bond angles consistent with sp² hybridization at the carbonyl carbon .

Computed Physicochemical Properties

Key properties derived from computational models include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 262.53 g/mol | |

| XLogP3 (Partition Coefficient) | 2.8 | |

| Hydrogen Bond Donors | 1 (amino group) | |

| Hydrogen Bond Acceptors | 2 (carbonyl, amino) | |

| Rotatable Bonds | 3 |

The moderate XLogP3 value indicates balanced lipophilicity, suggesting membrane permeability for potential drug candidates . The amino group enhances solubility in polar solvents, while halogen atoms contribute to electrophilic reactivity.

Synthesis and Optimization Strategies

Nucleophilic Substitution Pathways

The primary synthetic route involves reacting 2-amino-3-bromobenzaldehyde with chloroacetone under basic conditions (e.g., K₂CO₃ or NaOH). The aldehyde undergoes nucleophilic attack by the enolate form of chloroacetone, followed by dehydration to form the ketone.

Key Steps:

-

Enolate Formation: Chloroacetone deprotonates in the presence of a base, generating a nucleophilic enolate.

-

Aldol Addition: The enolate attacks the aldehyde carbonyl carbon of 2-amino-3-bromobenzaldehyde.

-

Dehydration: Elimination of water yields the α,β-unsaturated ketone intermediate.

-

Reduction: Selective reduction stabilizes the final product.

Industrial-Scale Production

Continuous flow reactors have been adopted to enhance reaction efficiency and safety. A representative protocol involves:

-

Residence Time: 10–15 minutes at 80°C

-

Solvent: Methyl tert-butyl ether (MTBE)

Comparative studies with batch reactors show a 20% yield improvement in flow systems due to precise temperature control and reduced side reactions .

Biological Activity and Mechanism of Action

Enzyme Inhibition

1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one exhibits inhibitory effects on glycogen phosphorylase and hexokinase, enzymes critical to glycolysis and gluconeogenesis. Kinetic studies reveal a mixed inhibition mode, with Kᵢ values of 12.4 μM and 18.9 μM for these enzymes, respectively. The chlorine atom’s electronegativity and the bromine’s steric bulk are hypothesized to disrupt substrate binding pockets.

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a scaffold for derivatization:

-

Chlorine Replacement: Substituting Cl with fluorine improves metabolic stability.

-

Amino Group Modifications: Acetylation reduces polarity, enhancing blood-brain barrier penetration.

Case Study: Antidiabetic Agents

In rodent models, analogs of this compound reduced blood glucose levels by 40% at 50 mg/kg doses, comparable to metformin. Mechanisms include AMPK pathway activation and GLUT4 transporter upregulation.

Comparative Analysis with Structural Analogs

The positional isomerism of bromine and amino groups significantly impacts bioactivity. For instance, the 3-amino-2-bromo substitution in the target compound enhances enzyme affinity compared to 2-bromo-3-chloro analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume